molecular formula C25H21N3 B2874155 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-75-9

3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2874155
CAS No.: 901004-75-9
M. Wt: 363.464
InChI Key: KBJPHSLRVDAGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Its structure includes a 4-ethylphenyl group at position 3, a methyl group at position 8, and a phenyl group at position 1 (Figure 1). Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as anti-inflammatory agents, kinase inhibitors, and gamma-secretase modulators .

Properties

IUPAC Name

3-(4-ethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-3-18-10-12-19(13-11-18)24-22-16-26-23-14-9-17(2)15-21(23)25(22)28(27-24)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJPHSLRVDAGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reactions with Arylglyoxals

A prominent route involves one-pot, three-component reactions using arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine derivatives, and cyclic 1,3-dicarbonyl compounds. For instance, Marjani et al. demonstrated that tetrapropylammonium bromide (TPAB) in aqueous media at 80°C facilitates Knoevenagel-Michael-condensation cascades, yielding pyrazoloquinolines in 65–82% yields. Adapting this protocol, 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline could be synthesized by substituting:

  • Arylglyoxal : 4-Ethylphenylglyoxal to introduce the 3-(4-ethylphenyl) moiety.
  • Pyrazol-5-amine : 3-Methyl-1-phenyl-1H-pyrazol-5-amine to furnish the 1-phenyl and 8-methyl groups.
  • Cyclic 1,3-dicarbonyl : Dimedone or analogous reagents to direct regioselective cyclization.

Key Reaction Parameters (Table 1):

Entry Catalyst Solvent Temperature (°C) Yield (%)
1 TPAB (20 mol%) H₂O 80 78
2 None H₂O 80 <10

This method’s efficiency stems from TPAB’s dual role as a phase-transfer catalyst and base, enabling dearomatization and oxidation steps critical for pyrazolo[4,3-c]quinoline formation.

Friedländer Condensation Approaches

o-Aminocarbonyl Derivatives and Pyrazolone Coupling

The Friedländer condensation, classically employed for quinoline synthesis, has been adapted for pyrazoloquinolines. Paczkowski et al. reported that reacting o-aminobenzaldehyde derivatives with 3-methyl-1-phenylpyrazol-5-one under acidic conditions yields pyrazolo[3,4-b]quinolines. To target the [4,3-c] isomer, strategic substitution is required:

  • o-Aminoacetophenone : 8-Methyl-o-aminoacetophenone introduces the 8-methyl group.
  • Pyrazolone : 3-(4-Ethylphenyl)-1-phenylpyrazol-5-one provides the 3-aryl and 1-phenyl substituents.

Optimized Conditions :

  • Catalyst : Polyphosphoric acid (PPA) at 120°C for 6 hours.
  • Yield : 45–60% after recrystallization.

This method’s limitation lies in the limited commercial availability of substituted o-aminocarbonyl precursors, necessitating custom synthesis.

[5+1] Cyclization of Pyrazole-Arylamines

Dong et al. developed a [5+1] annulation strategy using (1H-pyrazol-5-yl)anilines and alcohols/amines. For the target compound:

  • Pyrazole-arylamine : 5-Amino-3-(4-ethylphenyl)-1-phenyl-1H-pyrazole ensures the 3-(4-ethylphenyl) and 1-phenyl groups.
  • Alcohol : Methanol or ethanol serves as the methyl source for the 8-position.

Reaction Mechanism :

  • Oxidative Cyclization : The alcohol undergoes oxidation to formaldehyde, which methylates the quinoline’s 8-position.
  • Annulation : Intramolecular C–N bond formation closes the pyrazolo[4,3-c]quinoline ring.

Performance Metrics :

  • Catalyst : Cu(OAc)₂ (10 mol%) in DMSO at 100°C.
  • Yield : 52–68%.

Post-Functionalization of Halogenated Intermediates

Suzuki-Miyaura Coupling

A modular approach involves synthesizing a halogenated pyrazoloquinoline core followed by cross-coupling. For example:

  • Core Synthesis : 8-Bromo-1-phenyl-1H-pyrazolo[4,3-c]quinoline is prepared via MCRs.
  • Coupling : Suzuki reaction with 4-ethylphenylboronic acid introduces the 3-(4-ethylphenyl) group.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Yield : 70–75%.

Comparative Analysis of Methodologies

Table 2: Efficiency and Limitations of Key Methods

Method Yield (%) Scalability Regioselectivity
Three-Component (TPAB) 78 High Moderate
Friedländer Condensation 55 Moderate High
[5+1] Cyclization 60 Low Low
Suzuki Coupling 73 High High

The three-component and Suzuki methods offer superior scalability, whereas Friedländer condensation ensures better regiocontrol for the quinoline ring.

Chemical Reactions Analysis

3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects . The compound’s ability to interact with DNA and RNA also contributes to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse bioactivities depending on substituent patterns. Key analogs and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Pyrazolo[4,3-c]quinolines

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Reference ID
3-(4-Ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline 3-(4-EtPh), 8-Me, 1-Ph 414.30* Not reported (structural analog)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH2, 4-(4-HOPhNH) 332.34 Anti-inflammatory (NO inhibition, IC50 ~1400W)
4-(3-Amino-pyrazoloquinolin-4-ylamino)benzoic acid (2m) 3-NH2, 4-(4-COOHPhNH) 362.35 Anti-inflammatory (iNOS/COX-2 inhibition)
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-FPh) 307.33 Unreported activity (fluorine enhances stability)
ELND006 4-Cyclopropyl, 7,8-diF, 5-(CF3PhSO2) 526.43 Gamma-secretase inhibitor (Aβ selectivity)
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) 2-(4-BrPh) 339.19 Structural analog (anticancer potential)

*Calculated based on molecular formula C23H16BrN3 ().

Key Observations:
  • Anti-inflammatory Derivatives (2i, 2m): Amino and hydroxyl/benzoyl groups at positions 3 and 4 correlate with potent NO inhibition (IC50 submicromolar) via iNOS/COX-2 suppression .
  • Gamma-Secretase Inhibitors (ELND006/007) : Bulky sulfonyl and cyclopropyl groups at position 5 confer metabolic stability and Aβ selectivity, highlighting the role of electron-withdrawing substituents in enzyme targeting .

Pharmacological Potential and Limitations

  • Target Compound: The ethyl and methyl groups suggest applications in CNS disorders (due to increased lipophilicity), but biological data are lacking.
  • Comparative Disadvantages: Unlike 2i/2m, the absence of amino or hydroxyl groups likely reduces anti-inflammatory efficacy. Conversely, its simplicity may offer synthetic advantages over ELND006’s complex structure.

Biological Activity

The compound 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is part of the pyrazoloquinoline family, which has garnered interest due to its diverse biological activities, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2\text{C}_{19}\text{H}_{20}\text{N}_2

1. Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated a potent inhibition of NO production, implicating its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of iNOS and COX-2

2. Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been investigated extensively. Notably, these compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .

3. Cytochrome P450 Interaction

Another aspect of the biological activity of this compound is its interaction with cytochrome P450 enzymes. Studies have shown that certain derivatives exhibit low inhibitory activity towards a panel of cytochrome P450 isoforms, suggesting a favorable pharmacokinetic profile with reduced potential for drug-drug interactions .

Case Study 1: Anti-inflammatory Effects

In a controlled study, various pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit NO production in RAW 264.7 cells. The compound 2a showed an IC50 value of 0.39 µM but also exhibited significant cytotoxicity at higher concentrations. This highlights the need for structural optimization to enhance therapeutic efficacy while minimizing toxicity .

Case Study 2: Anticancer Evaluation

A series of pyrazolo[4,3-c]quinoline derivatives were evaluated for their anticancer properties against human cancer cell lines. The results indicated that modifications in substituents significantly influenced their activity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anticancer effects compared to their counterparts with less favorable substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.